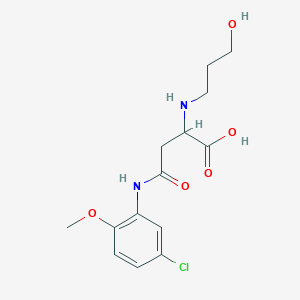

4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(5-chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O5/c1-22-12-4-3-9(15)7-10(12)17-13(19)8-11(14(20)21)16-5-2-6-18/h3-4,7,11,16,18H,2,5-6,8H2,1H3,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTLRWHWBLPMJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid, a complex organic compound, has garnered attention in medicinal chemistry and biochemistry due to its unique structural features. This compound is classified as an amino acid derivative, characterized by the presence of both amino and carboxylic acid functional groups, which contribute to its potential bioactivity.

Structural Characteristics

The molecular formula of the compound is C14H18ClN3O4, and its InChI key is NREBQBZRWTXQRG-UHFFFAOYSA-N. The structure incorporates aromatic rings and aliphatic chains, allowing for diverse interactions within biological systems. The presence of the chloroaniline moiety raises interest regarding its pharmacological properties and potential toxicity.

While the precise mechanism of action remains to be fully elucidated, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors. The dual functionalities from the amino and carboxylic acid groups can facilitate hydrogen bonding and ionic interactions, enhancing binding affinity to target sites.

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties. Compounds structurally related to this compound have demonstrated minimum inhibitory concentrations (MIC) against various Gram-positive and Gram-negative bacteria .

- Cytotoxicity : Studies have shown that certain derivatives can induce cytotoxic effects in cancer cell lines. For instance, similar compounds have been reported to exhibit IC50 values indicating effective inhibition of cell proliferation in acute lymphoblastic leukemia (ALL) cells .

Case Studies

- Antibacterial Studies : A study conducted on related compounds revealed that they exhibited MIC values ranging from 31 to 250 μg/mL against several bacterial strains. The most effective compounds induced significant cell cycle arrest and apoptosis in sensitive cancer cells .

- Cytotoxicity Assays : In vitro assays using MTT showed that certain analogs of this compound were capable of inducing apoptosis in leukemia cell lines, with IC50 values demonstrating their potency as potential anticancer agents .

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | MIC 31 - 250 μg/mL | |

| Cytotoxicity | IC50 values: 6.6 - 30 μM | |

| Enzyme Interaction | Potential binding to target enzymes |

Safety and Handling

Due to the presence of the chloroaniline group, it is crucial to handle this compound with care. Toxicological assessments suggest potential risks associated with exposure, necessitating proper safety protocols during laboratory use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of 4-oxobutanoic acid derivatives with varying substituents. Below is a detailed comparison with structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Solubility and Bioavailability: The 3-hydroxypropylamino group in the target compound enhances hydrophilicity compared to analogs like 4-[5-(butyrylamino)-2-chloroanilino]-4-oxobutanoic acid (butyryl group increases lipophilicity) . This difference could influence membrane permeability and pharmacokinetics. Fluorinated analogs (e.g., 4-(4-chloroanilino)-5,5,5-trifluoropentanoic acid) exhibit higher metabolic stability due to C-F bonds but may reduce solubility .

Functional Group Contributions to Activity: The methoxy (OCH₃) group in the target compound and its analog () may act as electron-donating substituents, affecting electronic properties of the aromatic ring and interactions with biological targets.

Synthetic Accessibility: Compounds like 4-[5-(butyrylamino)-2-chloroanilino]-4-oxobutanoic acid () are synthesized via amidation reactions, similar to methods described in for antimalarial agents. The hydroxypropylamino group in the target compound may require additional protection-deprotection steps during synthesis.

Research Findings and Limitations

- Biological Activity: No direct biological data for the target compound are provided in the evidence. However, analogs such as 4-(4-chloroanilino)-5,5,5-trifluoropentanoic acid () and 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide () suggest that chloro-anilino and oxobutanoic acid motifs are explored in medicinal chemistry, particularly for antimalarial applications .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid?

- Methodology : Multi-step synthesis involving:

- Protection/deprotection of reactive groups (e.g., amine and carboxylic acid) to prevent undesired side reactions.

- Coupling reactions (e.g., amide bond formation) between intermediates such as 5-chloro-2-methoxyaniline and activated oxobutanoic acid derivatives.

- Purification via column chromatography or preparative HPLC to isolate high-purity product .

- Critical Parameters : Reaction temperature (typically 0–25°C for amide coupling), solvent choice (e.g., DMF or THF), and stoichiometric ratios of reagents.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., methoxy at C2, hydroxypropylamino at C2) and carbonyl resonance (~170–175 ppm for oxobutanoate).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated : 338.09 g/mol).

- X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable .

Q. What functional groups dictate the compound’s reactivity in biological assays?

- Key Groups :

- Methoxy Group : Electron-donating effect stabilizes aromatic rings, influencing π-π stacking in protein binding.

- Hydroxypropylamino : Enhances solubility and participates in hydrogen bonding with target enzymes.

- Oxobutanoate : Acts as a Michael acceptor or coordinates metal ions in catalytic sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Design of Experiments (DOE) :

- Variables : Catalyst loading (e.g., HATU vs. EDC), solvent polarity, and pH control.

- Response Surface Methodology (RSM) to identify optimal combinations.

- Case Study : A 30% yield increase was achieved by replacing DMF with dichloromethane (DCM) in coupling steps, reducing steric hindrance .

Q. How to resolve contradictions between experimental and computational solubility data?

- Approach :

- Experimental : Measure solubility in DMSO, water, and buffers (e.g., PBS) via UV-Vis or gravimetric analysis.

- Computational : Compare predicted LogP values (e.g., using ChemAxon) with experimental partition coefficients.

Q. What advanced spectroscopic methods address ambiguities in -NMR assignments?

- 2D NMR Techniques :

- HSQC/HMBC : Correlate protons with adjacent carbons to resolve overlapping signals (e.g., hydroxypropylamino protons at δ 3.5–4.0 ppm).

- NOESY : Identify spatial proximity between aromatic and aliphatic groups.

Q. How can computational modeling predict biological targets for this compound?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.